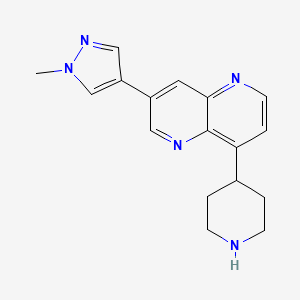
3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Méthyl-1H-pyrazol-4-yl)-8-(pipéridin-4-yl)-1,5-naphthyridine est un composé organique complexe qui comprend un cycle pyrazole, un cycle pipéridine et un noyau naphthyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(1-Méthyl-1H-pyrazol-4-yl)-8-(pipéridin-4-yl)-1,5-naphthyridine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la formation du cycle pyrazole par des réactions de cyclisation, suivie de l'introduction du cycle pipéridine par substitution nucléophile. Le noyau naphthyridine est ensuite construit par une série de réactions de condensation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend l'utilisation de catalyseurs spécifiques, de températures contrôlées et de conditions de pression pour faciliter efficacement les transformations chimiques souhaitées.
Analyse Des Réactions Chimiques
Types de réactions
3-(1-Méthyl-1H-pyrazol-4-yl)-8-(pipéridin-4-yl)-1,5-naphthyridine subit divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Les conditions varient en fonction du substituant, mais les réactifs typiques comprennent les halogénures et les acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés.
Applications De Recherche Scientifique
3-(1-Méthyl-1H-pyrazol-4-yl)-8-(pipéridin-4-yl)-1,5-naphthyridine a de nombreuses applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 3-(1-Méthyl-1H-pyrazol-4-yl)-8-(pipéridin-4-yl)-1,5-naphthyridine implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés. Les cibles et les voies moléculaires exactes dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-8-(piperidin-4-yl)-1,5-naphthyridine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(1-Méthyl-1H-pyrazol-4-yl)pipéridin-3-amine
- 5-(1-Méthyl-1H-pyrazol-4-yl)-3-(pipéridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
- (1-Méthyl-4-(pyridin-2-yl)pipéridin-4-yl)méthanamine
Unicité
3-(1-Méthyl-1H-pyrazol-4-yl)-8-(pipéridin-4-yl)-1,5-naphthyridine est unique en raison de sa combinaison spécifique d'éléments structuraux, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C17H19N5 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-(1-methylpyrazol-4-yl)-8-piperidin-4-yl-1,5-naphthyridine |
InChI |
InChI=1S/C17H19N5/c1-22-11-14(10-21-22)13-8-16-17(20-9-13)15(4-7-19-16)12-2-5-18-6-3-12/h4,7-12,18H,2-3,5-6H2,1H3 |
Clé InChI |
OPHMPYFVHKVLKI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC3=NC=CC(=C3N=C2)C4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)
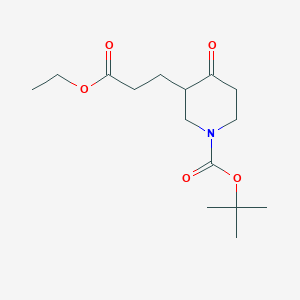

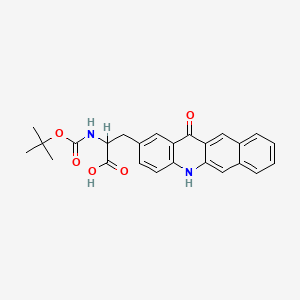
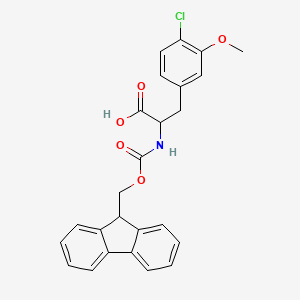
![rac-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanesulfonyl chloride, trans](/img/structure/B12307491.png)
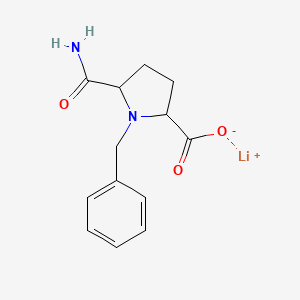
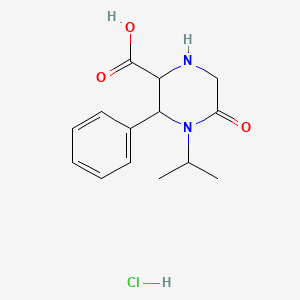
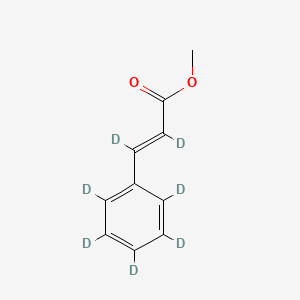
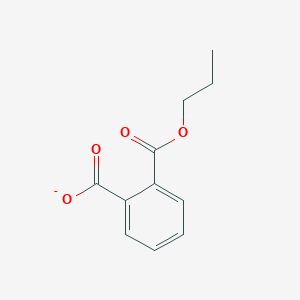
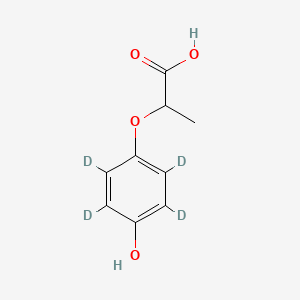
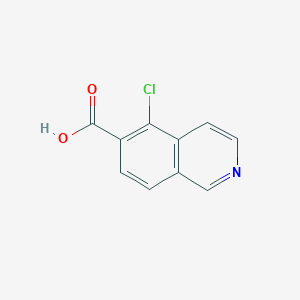
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
